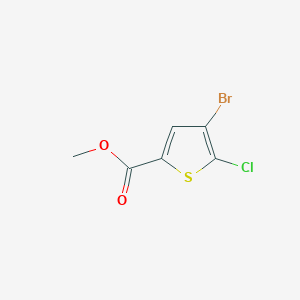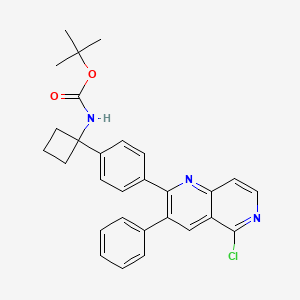![molecular formula C10H10Cl2N2S B1426782 ([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride CAS No. 1332530-46-7](/img/structure/B1426782.png)
([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride is a chemical compound that belongs to the thiazole class of heterocyclic compounds. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring substituted with a 3-chlorophenyl group and a methylamine group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Substitution with 3-Chlorophenyl Group:
Introduction of the Methylamine Group: The methylamine group can be introduced via reductive amination, where the thiazole derivative is reacted with formaldehyde and ammonium chloride in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.
Mechanism of Action
The mechanism of action of ([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole, ritonavir, and abafungin share the thiazole ring structure and exhibit diverse biological activities.
Thiadiazole Derivatives: Compounds such as 1,3,4-thiadiazoles are structurally similar and have applications in medicinal chemistry.
Uniqueness
([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group and the methylamine group enhances its potential for various applications compared to other thiazole derivatives.
Properties
CAS No. |
1332530-46-7 |
|---|---|
Molecular Formula |
C10H10Cl2N2S |
Molecular Weight |
261.17 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)-1,3-thiazol-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H9ClN2S.ClH/c11-8-3-1-2-7(4-8)9-6-14-10(5-12)13-9;/h1-4,6H,5,12H2;1H |
InChI Key |
ADVMKBZKVOPXBY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)CN.Cl.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)CN.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


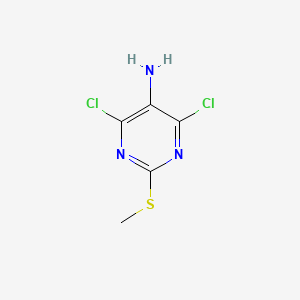
![4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426701.png)


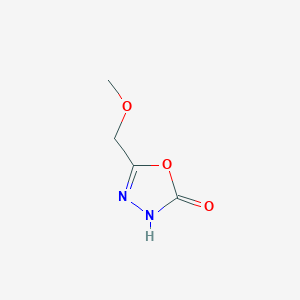

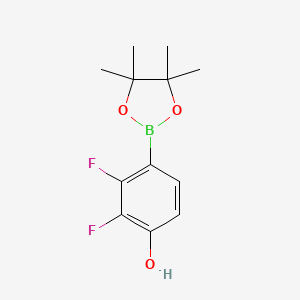

![3-Nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1426713.png)


